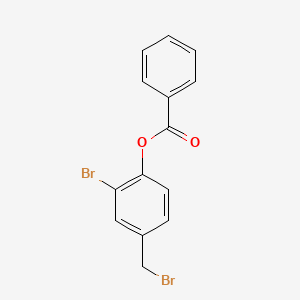

2-Bromo-4-(bromomethyl)phenyl benzoate

Description

Contextualization within Halogenated Phenyl Benzoate (B1203000) Esters in Synthetic Chemistry

Phenyl benzoate is a benzoate ester derived from the formal condensation of phenol (B47542) and benzoic acid. targetmol.comnih.gov This core structure is a common motif in organic chemistry, and its derivatives are frequently used as intermediates in complex syntheses. targetmol.com The broader class of halogenated phenyl benzoate esters, which includes compounds with halogen atoms such as bromine or chlorine, are particularly notable in synthetic chemistry.

The introduction of halogen atoms onto the phenyl benzoate framework provides chemists with reactive handles for further functionalization. Halogens, particularly bromine, can participate in a wide array of cross-coupling reactions (like Suzuki, Heck, or Sonogashira reactions), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The position of the halogen on the aromatic ring influences the electronic properties and reactivity of the molecule. For instance, an ortho-halogenated benzoate can be a precursor in reactions leading to the formation of other complex structures. google.com The presence and placement of these halogens are crucial design elements for chemists creating tailored molecules for specific research applications.

Structural Features and Precise Nomenclature for Academic Study

2-Bromo-4-(bromomethyl)phenyl benzoate is a di-brominated organic compound. Its structure consists of a phenyl benzoate backbone with two bromine atoms at specific positions. One bromine atom is directly attached to the phenolic ring at the ortho-position (carbon 2) relative to the ester linkage. The second bromine atom is part of a bromomethyl group (-CH2Br) located at the para-position (carbon 4) on the same phenolic ring.

The precise nomenclature for this compound is essential for unambiguous identification in academic literature and chemical databases. Its systematic IUPAC name is this compound. The compound is registered under the CAS Number 536974-77-3. guidechem.comchemicalbook.com It possesses the molecular formula C14H10Br2O2, corresponding to a molecular weight of approximately 370.04 g/mol . chemicalbook.comepa.gov The distinct reactivity of the aryl bromide versus the benzylic bromide of the bromomethyl group makes this a bifunctional reagent in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 536974-77-3 | guidechem.comchemicalbook.comguidechem.com |

| Molecular Formula | C14H10Br2O2 | guidechem.comchemicalbook.comguidechem.com |

| Molecular Weight | 370.04 g/mol | chemicalbook.comepa.gov |

| Synonyms | 3-bromo-4-benzoyloxybenzyl bromide; Phenol, 2-bromo-4-(bromomethyl)-, 1-benzoate | chemicalbook.comguidechem.com |

| Predicted Boiling Point | 472.3±40.0 °C at 760 mmHg | guidechem.com |

| Predicted Density | 1.7±0.1 g/cm3 | guidechem.com |

| Predicted Flash Point | 239.4±27.3 °C | guidechem.com |

Research Significance and Potential Academic Pathways of the Chemical Compound

The research significance of this compound lies primarily in its utility as a synthetic intermediate or building block. While specific, direct studies on this exact compound are not widely published, its structure suggests clear potential academic pathways based on the known reactivity of its functional groups.

The presence of two different types of carbon-bromine bonds (aryl-Br and benzyl-Br) allows for selective or sequential reactions. The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophile for introducing the 2-bromo-4-(benzoyloxy)benzyl moiety into other molecules. This is a common strategy in the synthesis of complex organic molecules and pharmaceutical intermediates.

Related compounds, such as methyl 2-[4-(bromomethyl)phenyl]benzoate, are utilized in organic synthesis for applications like the preparation and alkylation of imidazoles, which are core structures in many biologically active compounds. chemicalbook.com For example, similar bromomethylphenyl derivatives are key intermediates in the synthesis of Telmisartan, a widely used antihypertensive drug. googleapis.com Given these precedents, this compound is a valuable precursor for academic research focused on creating novel organic compounds, potentially for materials science or medicinal chemistry, by leveraging its dual reactive sites for constructing more elaborate molecular architectures.

Structure

3D Structure

Properties

CAS No. |

536974-77-3 |

|---|---|

Molecular Formula |

C14H10Br2O2 |

Molecular Weight |

370.03 g/mol |

IUPAC Name |

[2-bromo-4-(bromomethyl)phenyl] benzoate |

InChI |

InChI=1S/C14H10Br2O2/c15-9-10-6-7-13(12(16)8-10)18-14(17)11-4-2-1-3-5-11/h1-8H,9H2 |

InChI Key |

OMUFCLIDZYAKEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CBr)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Bromomethyl Phenyl Benzoate

Established and Emerging Synthetic Routes for the Chemical Compound

The primary and most established synthetic route for 2-Bromo-4-(bromomethyl)phenyl benzoate (B1203000) is a sequential two-step process. This pathway involves an initial esterification reaction to form an intermediate, followed by a selective bromination of the benzylic methyl group.

Step 1: Esterification

The synthesis commences with the esterification of 2-bromo-4-methylphenol (B149215) with benzoyl chloride. This reaction forms the ester linkage, resulting in the intermediate compound, 2-bromo-4-methylphenyl benzoate. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Step 2: Benzylic Bromination

The second step is a free-radical bromination of the methyl group on the 2-bromo-4-methylphenyl benzoate intermediate. This is a highly selective reaction that targets the benzylic position due to the stability of the resulting benzylic radical. The most common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions. masterorganicchemistry.comchadsprep.com This reaction is known as the Wohl-Ziegler reaction. masterorganicchemistry.com

Emerging synthetic methodologies may explore alternative brominating agents or catalytic systems to improve efficiency and reduce the use of hazardous reagents. However, the two-step pathway involving esterification followed by benzylic bromination remains the most well-documented and practical approach for laboratory-scale synthesis.

Precursor Chemistry and Reaction Pathways for Synthesis of 2-Bromo-4-(bromomethyl)phenyl benzoate

The synthesis of this compound relies on two key precursors: 2-bromo-4-methylphenol and benzoyl chloride.

2-Bromo-4-methylphenol:

This precursor is synthesized from p-cresol (B1678582) (4-methylphenol). The bromination of p-cresol is an electrophilic aromatic substitution reaction. To achieve selective mono-bromination at the position ortho to the hydroxyl group, the reaction conditions need to be carefully controlled. patsnap.com The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the methyl group, the bromine is directed to the ortho positions. The reaction is often carried out at low temperatures in a suitable solvent, such as dichloromethane (B109758) or chloroform, to control selectivity and minimize the formation of di-brominated byproducts. quickcompany.ingoogle.com

Benzoyl Chloride:

Benzoyl chloride is a commercially available acyl chloride. It is typically prepared from benzoic acid by reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction Pathway:

Synthesis of 2-bromo-4-methylphenol:

p-Cresol is reacted with a brominating agent (e.g., Br₂) in an inert solvent.

Synthesis of 2-bromo-4-methylphenyl benzoate (Esterification):

2-bromo-4-methylphenol is reacted with benzoyl chloride in the presence of a base.

Synthesis of this compound (Benzylic Bromination):

2-bromo-4-methylphenyl benzoate is reacted with NBS and a radical initiator in a non-polar solvent like carbon tetrachloride or cyclohexane. masterorganicchemistry.com

Optimization of Synthetic Yields and Purity for Research Applications of the Compound

For research applications, obtaining high yields and purity of this compound is crucial. Optimization strategies focus on each step of the synthesis.

Esterification Optimization:

| Parameter | Condition | Rationale |

| Solvent | Aprotic, non-polar (e.g., Dichloromethane, Chloroform) | To dissolve reactants and not interfere with the reaction. |

| Base | Pyridine or Triethylamine | To effectively scavenge the HCl byproduct and drive the reaction to completion. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

| Purification | Aqueous workup followed by column chromatography | To remove unreacted starting materials, the base, and its salt. |

Benzylic Bromination Optimization:

The selectivity of benzylic bromination over aromatic bromination is a key consideration. gla.ac.uk

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to the aromatic ring. chadsprep.com |

| Initiator | AIBN or Benzoyl Peroxide | To initiate the free-radical chain reaction at a controlled rate. |

| Solvent | Non-polar (e.g., CCl₄, cyclohexane) | To facilitate the radical reaction and for ease of product separation. |

| Temperature | Reflux temperature of the solvent | To thermally decompose the initiator and propagate the radical chain reaction. |

| Purification | Filtration of succinimide (B58015) byproduct, followed by recrystallization or column chromatography | To remove the byproduct and isolate the pure product. |

Careful monitoring of the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of the dibrominated byproduct, 2-bromo-4-(dibromomethyl)phenyl benzoate.

Scalability Considerations in Laboratory Synthesis of this compound

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities in a laboratory setting presents several challenges.

Heat Management:

Both the esterification and, particularly, the benzylic bromination reactions are exothermic. On a larger scale, efficient heat dissipation is crucial to maintain optimal reaction temperatures and prevent runaway reactions. This may require the use of larger reaction vessels with overhead stirring and external cooling baths.

Reagent Addition:

For the esterification, the dropwise addition of the highly reactive benzoyl chloride is necessary to control the exotherm.

In the bromination of p-cresol, controlling the addition of bromine is critical for selectivity.

Workup and Purification:

Handling larger volumes of solvents during aqueous workup and extraction requires appropriate glassware and separation funnels.

Purification by column chromatography can become cumbersome and time-consuming at a larger scale. Recrystallization is often a more practical purification method for larger quantities of solid products, provided a suitable solvent system can be identified.

Safety:

Benzoyl chloride and bromine are corrosive and lachrymatory.

Carbon tetrachloride is a toxic and environmentally harmful solvent; alternative solvents should be considered for larger-scale reactions.

The hydrogen bromide (HBr) gas evolved during benzylic bromination is corrosive and requires proper ventilation and scrubbing. google.com

A summary of scalability considerations is provided in the table below:

| Consideration | Laboratory Scale (mg-g) | Larger Laboratory Scale (>g) |

| Heating/Cooling | Heating mantle, ice bath | Mechanical stirrer, larger cooling bath, oil bath |

| Reagent Addition | Syringe, dropping funnel | Addition funnel with pressure equalization |

| Purification | Column chromatography | Recrystallization, distillation (if applicable) |

| Safety | Fume hood | Walk-in fume hood, gas scrubber for HBr |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Bromo 4 Bromomethyl Phenyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. For a compound with the complexity of 2-bromo-4-(bromomethyl)phenyl benzoate (B1203000), a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural confirmation and purity assessment.

Proton NMR (¹H NMR) Applications in Purity and Structural Analysis

The protons on the benzoate ring are expected to appear as multiplets in the downfield region, typically between δ 7.4 and 8.2 ppm. The protons on the 2-bromo-4-(bromomethyl)phenyl ring would also resonate in the aromatic region, with their chemical shifts influenced by the presence of the two bromine substituents and the ester linkage. The electron-withdrawing nature of the bromine atoms and the benzoate group would deshield these protons, causing them to appear at lower field.

A key diagnostic signal would be the singlet corresponding to the methylene (B1212753) protons of the bromomethyl group (-CH₂Br). This signal is expected to appear in the range of δ 4.5-5.0 ppm. The integration of this signal relative to the aromatic protons would provide crucial information regarding the purity of the compound. For instance, a pure sample should exhibit an integration ratio consistent with the number of protons in each chemical environment.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Benzoate (ortho) | ~8.1 | Doublet |

| Benzoate (meta) | ~7.5 | Triplet |

| Benzoate (para) | ~7.6 | Triplet |

| Phenyl H-3 | Doublet | |

| Phenyl H-5 | Doublet of doublets | |

| Phenyl H-6 | Doublet | |

| -CH₂Br | ~4.7 | Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in 2-bromo-4-(bromomethyl)phenyl benzoate would give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of δ 164-166 ppm. The aromatic carbons will resonate in the region of δ 120-140 ppm. The chemical shifts of the carbons in the substituted phenyl ring will be influenced by the positions of the bromine and bromomethyl substituents. The carbon attached to the ester oxygen (C-1) and the carbons bearing the bromine atoms (C-2 and the bromomethyl carbon) will have their chemical shifts significantly affected. The carbon of the bromomethyl group is anticipated to appear around δ 30-35 ppm.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~165 |

| Aromatic C-O | ~150 |

| Aromatic C-Br | ~120 |

| Aromatic CH | 128-134 |

| Aromatic Quaternary | 130-140 |

| -CH₂Br | ~32 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the ortho, meta, and para protons on the benzoate ring, and between the coupled protons on the substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for all protonated carbons by linking them to their attached protons.

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₁₄H₁₀Br₂O₂) is 370 g/mol . Due to the presence of two bromine atoms, the mass spectrum would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a cluster of peaks, with the most intense peaks at m/z values corresponding to the combinations of these isotopes (M⁺, [M+2]⁺, and [M+4]⁺) in an approximate ratio of 1:2:1.

Electron ionization (EI) would likely induce significant fragmentation. Key fragmentation pathways would involve the cleavage of the ester bond and the loss of bromine atoms.

Expected Fragmentation Pattern

| Fragment Ion | m/z (for ⁷⁹Br) | Description |

| [C₁₄H₁₀Br₂O₂]⁺ | 370 | Molecular Ion |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₇H₅]⁺ | 77 | Phenyl cation |

| [C₇H₆BrO]⁺ | 185 | Bromophenoxy cation |

| [C₇H₆Br]⁺ | 169 | Bromotropylium ion |

| [CH₂Br]⁺ | 93 | Bromomethyl cation |

Chromatographic Methodologies for Isolation and Purity Assessment of the Chemical Compound

Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds.

Gas Chromatography (GC) Applications in Analysis

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. For purity assessment, a GC coupled with a Flame Ionization Detector (FID) would be appropriate. The area of the peak corresponding to the compound relative to the total area of all peaks would provide a quantitative measure of its purity.

For structural confirmation and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes from the column. This allows for the positive identification of the target compound by matching its retention time and mass spectrum with that of a known standard. It also enables the identification of any impurities present in the sample. The choice of the GC column (in terms of stationary phase polarity and length) would be critical to achieve good separation from any potential isomers or related byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC) Techniques for Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection would likely be performed using a UV detector, set to a wavelength where the analyte exhibits strong absorbance.

However, a thorough search of scientific databases and chemical literature did not yield any specific, published HPLC methods for the analysis of this compound. Consequently, it is not possible to provide a data table with established experimental conditions, such as the specific column, mobile phase composition, flow rate, and retention time for this compound. The development and validation of such a method would require empirical studies to determine the optimal separation parameters.

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features. These would include:

C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹.

C-O stretching vibrations of the ester group, usually appearing as two bands in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

C-H stretching and bending vibrations of the bromomethyl group (-CH₂Br).

C-Br stretching vibrations , which typically appear in the lower frequency region of the spectrum (below 800 cm⁻¹).

Despite these theoretical expectations, no experimentally obtained FT-IR spectrum for this compound has been found in the reviewed literature. Therefore, a data table of observed vibrational frequencies and their assignments cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound contains two benzene (B151609) rings, which are expected to give rise to characteristic absorption bands in the UV region (typically between 200 and 400 nm). The substitution pattern on the phenyl rings will influence the position and intensity of these absorption maxima (λmax).

As with the other techniques, specific UV-Vis spectroscopic data for this compound, including the λmax values and corresponding molar absorptivities in a specified solvent, are not available in the public scientific literature. Such data would need to be determined experimentally.

Theoretical and Computational Investigations of 2 Bromo 4 Bromomethyl Phenyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of the Chemical Compound

No published studies detailing quantum chemical calculations to determine the electronic structure and predict the reactivity of 2-Bromo-4-(bromomethyl)phenyl benzoate (B1203000) were found. Such studies would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to calculate properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is crucial for understanding the kinetic and thermodynamic stability of a molecule and predicting its behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis of 2-Bromo-4-(bromomethyl)phenyl benzoate

There is no available research on the use of molecular dynamics (MD) simulations to analyze the conformational landscape of this compound. MD simulations are powerful tools used to study the time-dependent behavior of molecules, providing insights into their flexibility, preferred three-dimensional structures (conformers), and the energetic barriers between different conformations. This analysis is vital for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

Structure-Reactivity Relationship Studies via Computational Methods for the Chemical Compound

A search for computational studies establishing a structure-reactivity relationship for this compound yielded no results. These studies typically correlate computed molecular descriptors (e.g., electronic properties, steric parameters) with experimentally observed reactivity. By building these relationships, computational models can predict the reactivity of new, related compounds, thus guiding synthetic efforts and mechanistic investigations. The absence of such studies for the target compound indicates a gap in the current scientific literature.

Chemical Transformations and Reactivity Profiling of 2 Bromo 4 Bromomethyl Phenyl Benzoate

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group is a classic substrate for nucleophilic substitution reactions, likely proceeding via an SN2 mechanism. The benzylic position of the bromine atom enhances its reactivity, making it a good leaving group. It is anticipated that a wide range of nucleophiles, such as amines, alkoxides, thiolates, and cyanides, could displace the bromide ion to form new carbon-heteroatom or carbon-carbon bonds. However, specific studies detailing reaction conditions, yields, and the scope of nucleophiles for 2-Bromo-4-(bromomethyl)phenyl benzoate (B1203000) are not readily found in the current body of scientific literature.

Functionalization Strategies of the Phenyl Benzoate Core

The phenyl benzoate core of the molecule contains two aromatic rings that could potentially undergo electrophilic aromatic substitution. The bromine atom on one ring and the benzoate group are ortho, para-directing and meta-directing groups, respectively, which would influence the regioselectivity of such reactions. Additionally, the bromine atom could participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds and further functionalize the molecule. At present, there is no specific published research detailing these functionalization strategies for this particular compound.

Role as a Synthetic Intermediate in Complex Molecule Construction

Given its bifunctional nature (a reactive bromomethyl group and a modifiable phenyl benzoate core), 2-Bromo-4-(bromomethyl)phenyl benzoate has the potential to be a valuable intermediate in the synthesis of more complex molecules. The bromomethyl group can be used to introduce the substituted phenyl benzoate moiety into a larger molecular framework. Following this, the ester or the aryl bromide could be further transformed. Without documented synthetic applications, its role as a building block in complex molecule construction remains theoretical.

Investigations into Ester Cleavage and Ester Modification of the Chemical Compound

The ester linkage in this compound is susceptible to cleavage under both acidic and basic conditions, a process known as hydrolysis, which would yield 2-bromo-4-(bromomethyl)phenol and benzoic acid. Other transformations of the ester group, such as transesterification or reduction to an alcohol, are also chemically feasible. As with the other potential reactions, specific experimental data or dedicated studies on the ester cleavage and modification of this compound are not available in the public domain.

Emerging Research Directions and Academic Potential of 2 Bromo 4 Bromomethyl Phenyl Benzoate

Exploration in Novel Synthetic Pathways and Methodologies

The synthesis of 2-Bromo-4-(bromomethyl)phenyl benzoate (B1203000) can be approached through several strategic routes, each offering distinct advantages and potential for methodological innovation. A primary approach involves the esterification of 2-bromo-4-(bromomethyl)phenol with benzoyl chloride. This method is straightforward but offers avenues for optimization through the use of novel coupling reagents or catalytic systems to improve yields and reaction conditions.

Another viable pathway begins with the bromination of a suitable precursor. For instance, the radical bromination of 2-bromo-4-methylphenyl benzoate using N-bromosuccinimide (NBS) and a radical initiator would selectively install the bromomethyl group. Research in this area could focus on developing more environmentally benign brominating agents and solvent systems.

Furthermore, multi-step synthetic sequences starting from simpler, commercially available materials could be explored. These might involve the strategic introduction of the bromo and bromomethyl functionalities onto a phenyl benzoate scaffold, or the construction of the phenyl benzoate core from appropriately substituted precursors. The development of one-pot or flow-chemistry-based syntheses would represent a significant advancement, offering increased efficiency and scalability.

| Synthetic Pathway | Key Reagents | Potential Research Focus |

| Esterification | 2-bromo-4-(bromomethyl)phenol, Benzoyl chloride | Development of novel coupling agents, milder reaction conditions. |

| Radical Bromination | 2-bromo-4-methylphenyl benzoate, N-Bromosuccinimide (NBS) | Use of greener brominating agents and solvents, photoredox catalysis. |

| Multi-step Synthesis | Simpler aromatic precursors | Convergent synthesis design, one-pot procedures, flow chemistry applications. |

Development of Catalytic Transformations Involving the Chemical Compound

The dual halide functionalities of 2-Bromo-4-(bromomethyl)phenyl benzoate make it an excellent candidate for a range of catalytic cross-coupling reactions. The aromatic bromine atom is amenable to Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents, including aryl, vinyl, and alkynyl groups. Research in this area could focus on the development of highly active and selective catalyst systems that can differentiate between the aromatic and benzylic bromide groups.

The benzylic bromide, being more reactive, can participate in a different set of catalytic transformations. For example, it can be used in Kumada or Negishi couplings to form new carbon-carbon bonds. Additionally, it is a prime substrate for catalytic nucleophilic substitution reactions, enabling the introduction of amines, alcohols, thiols, and other nucleophiles under mild conditions.

A particularly interesting area of research would be the development of orthogonal catalytic systems that allow for the selective functionalization of one bromide group in the presence of the other. This would open up pathways for the synthesis of complex, non-symmetrical molecules from a single, versatile building block.

| Catalytic Reaction | Reactive Site | Potential Coupling Partners | Research Direction |

| Suzuki Coupling | Aromatic Bromine | Arylboronic acids | Selective C-C bond formation. |

| Heck Coupling | Aromatic Bromine | Alkenes | Synthesis of substituted styrenes. |

| Sonogashira Coupling | Aromatic Bromine | Terminal alkynes | Formation of aryl alkynes. |

| Nucleophilic Substitution | Benzylic Bromide | Amines, Alcohols, Thiols | Introduction of heteroatomic functional groups. |

Advanced Material Science Applications as a Building Block

The rigid aromatic core and the presence of two reactive handles make this compound a promising monomer for the synthesis of advanced materials. Its bifunctional nature allows for its incorporation into polymers, where it can serve as a cross-linking agent or as a point for post-polymerization modification.

In the field of polymer chemistry, this compound could be used to synthesize novel polyesters or polyethers with tailored properties. The bromine atoms can be used to tune the refractive index, flame retardancy, and thermal stability of the resulting polymers. For instance, the incorporation of this monomer into existing polymer backbones could lead to materials with enhanced performance characteristics. Aromatic polyamides, known for their exceptional thermal and mechanical behavior, could be modified with this compound to create materials for advanced applications.

Furthermore, the potential for this molecule to be used in the synthesis of organic electronic materials is significant. The phenyl benzoate core can be extended through cross-coupling reactions to create larger conjugated systems with interesting photophysical properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine substituents also provide a handle for further functionalization to fine-tune the electronic properties of these materials. Aromatic compounds are crucial in the creation of advanced materials, serving as key components in the production of polymers with desirable mechanical and thermal properties ijrar.org.

Future Prospects in Specialized Organic Synthesis and Derivatization

The future of this compound in specialized organic synthesis lies in its utility as a scaffold for the creation of complex molecular architectures. The ability to selectively functionalize its two distinct bromide groups makes it an ideal starting material for the synthesis of libraries of compounds for drug discovery and agrochemical research.

Derivatization of the benzylic bromide can lead to a wide range of functional groups, including ethers, esters, amines, and amides. The remaining aromatic bromide can then be used as a handle for further elaboration, allowing for the rapid generation of molecular diversity. This approach is particularly valuable in the synthesis of biologically active molecules, where the exploration of a large chemical space is often necessary to identify lead compounds.

Moreover, the phenyl benzoate moiety itself can be a target for chemical modification. For example, the ester linkage could be hydrolyzed to reveal a phenol (B47542) and a carboxylic acid, which could then be further functionalized. This adds another layer of versatility to this already promising building block. The development of robust and selective derivatization protocols will be key to unlocking the full potential of this compound in specialized organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis routes for 2-Bromo-4-(bromomethyl)phenyl benzoate?

- Methodological Answer : The compound can be synthesized via esterification of 4-(bromomethyl)-2-bromophenol with benzoyl chloride under basic conditions (e.g., using triethylamine as a catalyst). Alternatively, bromination of 4-methylphenyl benzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) can yield the desired product. Reaction progress should be monitored via TLC, and purification achieved via recrystallization from toluene .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : Due to limited toxicological data, handle using PPE (gloves, goggles) and under a fume hood. Storage should prioritize moisture-free conditions at 0–6°C to prevent hydrolysis of the bromomethyl group. Stability tests via periodic GC or HPLC are recommended to assess degradation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and benzylic bromine splitting patterns.

- GC/HPLC : Confirm purity (>98%) and detect impurities.

- Melting Point : Compare observed values (e.g., 52–57°C) with literature data to validate crystallinity .

Advanced Research Questions

Q. How can contradictory data on reaction yields involving this compound be resolved?

- Methodological Answer : Systematic optimization of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) is essential. For example, DMF may enhance solubility in SN2 reactions, while Pd-catalyzed cross-coupling might require ligand screening (e.g., XPhos vs. SPhos). Control experiments isolating intermediates can identify yield-limiting steps .

Q. What computational approaches predict the reactivity of the bromomethyl group in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density maps. Focus on the electrophilicity of the benzylic carbon and steric effects from adjacent bromine atoms. Software like Gaussian or ORCA can simulate activation energies for SN2 vs. radical pathways .

Q. How does steric hindrance influence cross-coupling efficiency in multi-step syntheses?

- Methodological Answer : The ortho-bromo substituent creates steric bulk, reducing accessibility for catalysts like Pd(0). Strategies include:

- Using bulkier ligands (e.g., t-Bu3P) to stabilize transition states.

- Pre-functionalizing the substrate via Suzuki-Miyaura coupling before introducing the bromomethyl group .

Q. What role does this compound play in synthesizing functional polymers?

- Methodological Answer : The bromine atoms serve as initiation sites for atom-transfer radical polymerization (ATRP). For example, copolymerization with styrene derivatives can yield brominated polyesters with tailored thermal stability and UV resistance. Monitor molecular weight distribution via GPC .

Notes on Data Contradictions

- Synthetic Yield Variability : Discrepancies in reported yields may arise from trace moisture deactivating bromomethyl groups. Rigorous drying of reagents/solvents (e.g., molecular sieves) is critical .

- Spectroscopic Artifacts : Impurities from incomplete purification (e.g., residual benzoyl chloride) can distort NMR/GC data. Column chromatography with hexane/ethyl acetate gradients improves separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.